molecular formula C15H17BrN4O B081810 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol CAS No. 14337-53-2

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Cat. No. B081810
CAS RN: 14337-53-2
M. Wt: 349.23 g/mol
InChI Key: HNVCXDAVEHOIBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details are not directly mentioned in the papers available, the compound is utilized in various chemical sensors and assays, indicating its synthetic availability and relevance in analytical applications. For example, Amini et al. (2004) developed an optical chemical sensor based on this compound for the determination of nickel ion in aqueous solutions, highlighting its practical synthesis and application in sensor technology (Amini, Momeni-Isfahani, Khorasani, & Pourhossein, 2004).

Molecular Structure Analysis

The molecular structure of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol allows for the formation of complexes with metals, as explored in various studies. Ohashi, Tsukuda, & Watarai (2003) determined the crystal structure of a palladium complex, revealing two structural isomers that differ in the positions of carbon atoms at the diethylamino group, indicating the compound's flexible coordination behavior (Ohashi, Tsukuda, & Watarai, 2003).

Chemical Reactions and Properties

The compound demonstrates significant reactivity towards various metal ions, forming stable complexes. For instance, it forms a 1:1 complex with uranyl ions, showcasing its potential in the selective sensing and extraction of specific metals from complex mixtures (Rawat, Mohapatra, & Manchanda, 2006).

Physical Properties Analysis

Though specific physical properties like melting point or solubility are not detailed in the provided literature, the compound's applications in various detection methods imply its solubility and stability under different conditions, crucial for its use in analytical chemistry.

Chemical Properties Analysis

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol exhibits remarkable chemical properties, such as the ability to form complexes with a wide range of metal ions. This is highlighted in its use for the spectrophotometric determination of metals like gadolinium(III), where optimal complexation conditions were delineated, demonstrating its versatile chemical behavior and interaction with metals (Martinez, Perino, Marchevsky, & Olsina, 1993).

Future Directions

The future directions for this compound would depend on its potential applications. It could potentially be used as a pharmaceutical intermediate .

properties

IUPAC Name

2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVCXDAVEHOIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871961
Record name 2-[(5-Bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol
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Molecular Weight

349.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark red powder; [Aldrich MSDS]
Record name 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol
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Vapor Pressure

0.00000001 [mmHg]
Record name 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10488
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

CAS RN

14337-53-2
Record name 5-Br-PADAP
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Record name 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
559
Citations
S Topçu, N Menek, E Eren - Dyes and pigments, 2001 - Elsevier
The metal–ligand mole ratios and the stability constants of the Cu(II), Co(II), Ni(II) and Zn(II) complexes at 2-(5-bromo-2-pyridylazo)-5-diethylamino)phenol were determined using a …
Number of citations: 9 www.sciencedirect.com
MK Amini, T Momeni-Isfahani, JH Khorasani… - Talanta, 2004 - Elsevier
An optical chemical sensor based on immobilization of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP) in Nafion membrane is described. The membranes were cast onto …
Number of citations: 56 www.sciencedirect.com
N Menek, S Topçu, M Uçar - Analytical Letters, 2001 - Taylor & Francis
The spectrophotometric and voltammetric behavior of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) copper(II) complex has been studied. The composition of the …
Number of citations: 33 www.tandfonline.com
V Buršík, V Kubáň, L Sommer - Collection of Czechoslovak …, 1988 - cccc.uochb.cas.cz
Spectrophotometric methods were employed to study the chelate formation between Fe(III) ions and 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (BrPADAP) in dimethylformamide (…
Number of citations: 2 cccc.uochb.cas.cz
E Yilmaz, ZA Alothman, HMT Sumayli… - Journal of Aoac …, 2012 - academic.oup.com
A sorbent extraction procedure for Pb(II), Cu(II), Ni(II), and Fe(III) ions on single-walled carbon nanotube disks has been established. Analyte ions were converted to 2-(5-bromo-2-…
Number of citations: 22 academic.oup.com
B Barfi, M Rajabi, A Asghari - Biological trace element research, 2016 - Springer
An organic solvent-free method was developed to extract some potentially toxic metals, as complexed with 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol, from different real samples …
Number of citations: 21 link.springer.com
M Khan, O Ozalp, M Khan, M Soylak - Journal of Molecular Liquids, 2022 - Elsevier
In this work, we report the preparation of Fe 3 O 4 -Ti 3 AlC 2 max phase impregnated with 2-(5-Bromo-2-pyridylazo-5-(diethylamino) phenol) and its implementation for the extraction of …
Number of citations: 4 www.sciencedirect.com
N Rawat, PK Mohapatra, VK Manchanda - Journal of solution chemistry, 2006 - Springer
2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol (Br-PADAP) forms a 1:1 complex with the uranyl ion in the presence of sulphosalicylic acid, which acts as stabilizer for this complex in …
Number of citations: 12 link.springer.com
M Soylak, AO Sevicin, F Uzcan - Analytical Letters, 2023 - Taylor & Francis
A magnetic solid phase extraction (MSPE) method for nickel as the 2-(5-bromo-2-pyridylazo)-5-diethylamino-phenol (PADAP) chelate was established prior to flame atomic absorption …
Number of citations: 2 www.tandfonline.com
AN Masi, RA Olsina - Fresenius' journal of analytical chemistry, 1997 - Springer
Chelating resins prepared by sorption of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-BrPADAP) on macroporous resins (Amberlite XAD-4 and XAD-7) were characterized. The …
Number of citations: 22 link.springer.com

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